Glutathione maleimide
Overview
Description
Glutathione maleimide is a compound formed by the reaction of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, with maleimide, an organic compound containing a reactive double bond. This compound is significant in various biochemical and industrial applications due to its unique properties, particularly its ability to form stable thioether bonds with thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione maleimide typically involves the reaction of glutathione with maleimide under mild conditions. The reaction is usually carried out in an aqueous buffer at a neutral pH to ensure the stability of both reactants. The maleimide group reacts with the thiol group of the cysteine residue in glutathione, forming a stable thioether bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The process involves dissolving glutathione in a suitable buffer, followed by the addition of maleimide. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is purified using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: Glutathione maleimide undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group can react with other thiol-containing compounds, forming additional thioether bonds.
Oxidation and Reduction: The glutathione moiety can participate in redox reactions, acting as an antioxidant.
Substitution Reactions: The maleimide group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Thiol-containing compounds: These are commonly used to form thioether bonds with the maleimide group.
Oxidizing and reducing agents: These are used to study the redox properties of the glutathione moiety.
Nucleophiles: These are used in substitution reactions with the maleimide group.
Major Products Formed:
Thioether derivatives: Formed by the reaction of the maleimide group with thiols.
Oxidized and reduced forms of glutathione: Resulting from redox reactions.
Scientific Research Applications
Glutathione maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the modification of proteins and peptides, particularly in the formation of stable thioether bonds.
Biology: Employed in the study of redox biology and the role of glutathione in cellular processes.
Industry: Utilized in the development of hydrogels and other materials with glutathione-sensitive properties.
Mechanism of Action
The mechanism of action of glutathione maleimide involves the formation of a stable thioether bond between the maleimide group and thiol groups in proteins or other molecules. This reaction is highly specific and occurs under mild conditions, making it useful for various biochemical applications. The glutathione moiety can also participate in redox reactions, acting as an antioxidant and protecting cells from oxidative stress .
Comparison with Similar Compounds
N-ethyl maleimide: Another maleimide derivative used for thiol modification.
N-(1-phenylethyl) maleimide: Similar to N-ethyl maleimide but with different reactivity and stability properties.
5-hydroxy-pyrrolone derivatives: These compounds are used as alternatives to maleimides for protein bioconjugation.
Uniqueness of Glutathione Maleimide: this compound is unique due to its combination of a glutathione moiety and a maleimide group. This allows it to participate in both redox reactions and thiol-specific modifications, making it a versatile tool in biochemical research and industrial applications.
Properties
IUPAC Name |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O8S/c18-9(16-7(6-26)13(23)15-5-12(21)22)2-1-8(14(24)25)17-10(19)3-4-11(17)20/h3-4,7-8,26H,1-2,5-6H2,(H,15,23)(H,16,18)(H,21,22)(H,24,25)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINWINCQATEGU-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C1=O)[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929848 | |
Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137593-43-2 | |
Record name | Glutathione maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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